An In-depth Technical Guide to Methyltetrazine-PEG8-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Methyltetrazine-PEG8-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG8-NHS ester is a heterobifunctional crosslinker that has become an invaluable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced bioimaging probes.[1] This reagent uniquely combines three key functional components: a highly reactive methyltetrazine moiety, a hydrophilic octa(ethylene glycol) (PEG8) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and applications, supported by quantitative data and detailed experimental protocols.
The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO) group, a cornerstone of "click chemistry."[1] This inverse electron-demand Diels-Alder (IEDDA) reaction is characterized by its high efficiency in biological systems without the need for a catalyst.[2] The NHS ester allows for the covalent attachment of the linker to biomolecules containing primary amines, such as the lysine (B10760008) residues of antibodies or other proteins.[1] The PEG8 spacer enhances the solubility of the entire conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the final product.[1][3]
Chemical Properties and Specifications
Methyltetrazine-PEG8-NHS ester is a versatile reagent with well-defined chemical and physical properties.
| Property | Specification |
| Molecular Formula | C₃₂H₄₇N₅O₁₃ |
| Molecular Weight | 709.74 g/mol |
| CAS Number | 2183440-34-6 |
| Appearance | Solid |
| Purity | ≥95% |
| Storage Conditions | -20°C, sealed, dry |
Reaction Mechanisms and Kinetics
The utility of Methyltetrazine-PEG8-NHS ester lies in its two distinct reaction capabilities, enabling a two-step conjugation strategy.
NHS Ester Reaction with Primary Amines
The NHS ester moiety reacts with primary amines (e.g., the ε-amino group of lysine residues in proteins) under neutral to slightly basic conditions (pH 7-9) to form a stable amide bond.[4] This reaction is the primary method for attaching the linker to a biomolecule of interest.
Caption: NHS ester reaction with a primary amine.
The stability of the NHS ester is pH-dependent, with hydrolysis being a competing reaction in aqueous solutions.[5][6] It is crucial to perform the conjugation promptly after dissolving the reagent.
| pH | Half-life of NHS Ester (at 0°C) |
| 7.0 | 4-5 hours[5][6] |
| 8.6 | 10 minutes[5] |
Methyltetrazine-TCO Click Chemistry
The methyltetrazine group reacts with a trans-cyclooctene (TCO) via an inverse electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This bioorthogonal reaction is extremely fast and specific, proceeding efficiently in complex biological media without the need for a catalyst.[2] The methyl group on the tetrazine ring enhances its stability in aqueous environments compared to unsubstituted tetrazines.[7]
Caption: Methyltetrazine-TCO "click" reaction.
The kinetics of the tetrazine-TCO ligation are exceptionally rapid, with second-order rate constants among the highest for bioorthogonal reactions.[8]
| Reaction | Second-Order Rate Constant (k₂) |
| Tetrazine-TCO Ligation (general) | up to 10⁶ M⁻¹s⁻¹[9] |
| Dipyridal tetrazine and TCO | 2000 (±400) M⁻¹s⁻¹[10] |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 M⁻¹s⁻¹[10] |
| Methyl-substituted tetrazines with TCO | ~1000 M⁻¹s⁻¹[10] |
The Role of the PEG8 Spacer
The polyethylene (B3416737) glycol (PEG) spacer plays a critical role in the overall performance of the bioconjugate. The PEG8 linker in this reagent offers several advantages over traditional alkyl chain spacers.[3]
-
Enhanced Hydrophilicity: The hydrophilic nature of the PEG8 spacer increases the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[3]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG8 spacer minimizes steric hindrance, allowing for more efficient binding of the conjugated biomolecule to its target.[1]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of biopharmaceuticals by reducing renal clearance.[7] Studies have shown that longer PEG chains can lead to a decrease in the clearance rate of antibody-drug conjugates.[7]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[7] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling
This protocol outlines the steps for labeling an antibody with Methyltetrazine-PEG8-NHS ester.
-
Antibody Preparation:
-
Reagent Preparation:
-
Equilibrate the vial of Methyltetrazine-PEG8-NHS ester to room temperature before opening to prevent moisture condensation.[11]
-
Immediately before use, dissolve the required amount of the reagent in a water-miscible organic solvent such as DMSO or DMF to prepare a 10 mM stock solution.[10][11] Do not store the reconstituted reagent.[11]
-
-
Labeling Reaction:
-
Add a 20-fold molar excess of the 10 mM Methyltetrazine-PEG8-NHS ester solution to the antibody solution.[10] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[11]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11]
-
-
Purification:
-
Remove unreacted reagent by size-exclusion chromatography (e.g., a spin desalting column) or dialysis.[11]
-
The labeled antibody is now ready for the subsequent click reaction with a TCO-containing molecule.
-
Application: Pre-targeted Radioimmunotherapy (PRIT)
Caption: Pre-targeted radioimmunotherapy workflow.
Conclusion
Methyltetrazine-PEG8-NHS ester is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its combination of a stable and highly reactive methyltetrazine moiety, an amine-reactive NHS ester, and a beneficial PEG8 spacer makes it an ideal choice for a wide range of applications in drug development, diagnostics, and fundamental research. The quantitative data and protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this reagent in their work.
References
- 1. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 2. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 9. Pretargeted radioimmunotherapy and SPECT imaging of peritoneal carcinomatosis using bioorthogonal click chemistry: probe selection and first proof-of-concept - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyltetrazine-PEG8-PFP ester, 2353409-49-9 | BroadPharm [broadpharm.com]
